1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one
Description
Molecular Formula and Weight Analysis
The compound’s molecular formula is C₁₂H₁₆O₄ , derived from:
- 12 carbon atoms : 1 from the acetyl group, 6 from the benzene ring, 2 from the methoxy groups, and 3 from the ethoxy chain.
- 16 hydrogen atoms : Distributed across the aromatic ring, methoxy/ethoxy groups, and acetyl moiety.
- 4 oxygen atoms : Two from methoxy groups, one from the ethoxy ether, and one from the ketone.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆O₄ | |
| Molecular Weight (g/mol) | 224.25 |
The calculated molecular weight (224.25 g/mol) matches experimental data from chemical suppliers and PubChem entries.
CAS Registry Number and Alternative Chemical Identifiers
The CAS Registry Number for this compound is 197359-41-4 , a unique identifier used in chemical databases and regulatory documents. Alternative identifiers include:
| Identifier Type | Value | Source |
|---|---|---|
| MDL Number | MFCD09929020 | |
| ChemSpider ID | Not explicitly listed | - |
| PubChem CID | Not explicitly listed | - |
The absence of PubChem or ChemSpider IDs in available sources suggests limited public dataset integration.
SMILES Notation and InChI Key Representation
The SMILES notation for the compound is CC(=O)C1=CC(=C(C=C1)OC)OCCCOC , which encodes:
- Acetyl group (CC(=O)) : Bonded to the phenyl ring.
- Methoxy substituent (OC) : At position 3.
- 2-Methoxyethoxy chain (OCCCOC) : At position 4.
The InChI Key , a hashed representation of the molecular structure, is not explicitly provided in the analyzed sources. However, standard tools like the IUPAC InChI generator can derive it from the SMILES string or structural data.
| Representation Type | Value | Source |
|---|---|---|
| SMILES | CC(=O)C1=CC=C(OCCOC)C(OC)=C1 | |
| InChI Key | Generated algorithmically | - |
This SMILES string confirms the branching and connectivity of the ethoxy chain and methoxy groups.
Properties
IUPAC Name |
1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-9(13)10-4-5-11(12(8-10)15-3)16-7-6-14-2/h4-5,8H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCYQUPSLZKLLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCOC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one involves several steps. One common synthetic route starts with the preparation of 3-methoxy-4-(2-methoxyethoxy)benzaldehyde, which is then subjected to a Friedel-Crafts acylation reaction using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction.
Chemical Reactions Analysis
1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Reduction: It can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and methoxyethoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired product formation .
Scientific Research Applications
Medicinal Chemistry Applications
1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one has been investigated for its potential as a pharmaceutical compound. Its structure allows for modifications that can enhance biological activity, particularly in the context of drug design.
Case Study: Antimicrobial Activity
A study evaluated various compounds similar to this compound for their inhibitory effects on Escherichia coli dihydrofolate reductase (eDHFR). The findings suggested that structural modifications could lead to enhanced binding affinities, which are crucial for developing effective antibacterial agents .
Photopharmacology
The compound has also been explored in photopharmacology, where light is used to control the activity of drugs. Its ability to undergo photoisomerization makes it a candidate for developing light-responsive therapeutic agents.
Research Insights
In a recent study, the photochemical properties of related compounds were characterized using UV-vis spectroscopy. The results indicated that specific wavelengths could effectively trigger isomerization, thus modulating biological activity. For instance, compounds were tested under irradiation conditions that demonstrated significant photoisomerization without fatigue after multiple cycles .
Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is vital for drug development. In this context, this compound serves as a model compound in structure-activity relationship studies.
Findings from Recent Research
A study synthesized and evaluated a series of aryl acetamide derivatives to determine their potency against malaria pathogens. The results highlighted that electron-withdrawing groups on the aryl tail significantly enhanced biological activity. This insight can be applied to optimize the structure of this compound for improved efficacy against various targets .
Summary of Applications
Mechanism of Action
The mechanism of action for 1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to biochemical changes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with acetophenone derivatives modified at the phenyl ring. Below is a detailed comparison of its physicochemical properties, synthetic yields, and applications relative to analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects on Melting Points :
- Longer alkoxy chains (e.g., 4-methoxybutoxy in 8d ) increase melting points compared to shorter chains (e.g., 2-methoxyethoxy in 8c ) due to enhanced van der Waals interactions .
- Halogenation (e.g., difluorobenzyl in 8g ) significantly elevates melting points, likely due to increased molecular symmetry and dipole interactions .
Synthetic Yields :
- Etherification reactions (e.g., 8c , 8d ) generally achieve high yields (>85%) under mild conditions using potassium carbonate or similar bases .
- Piperidine-containing analogs (e.g., II ) require nucleophilic substitution steps with moderate yields (~59%) .
Redox Flow Batteries: Alkyne-functionalized derivatives (e.g., C₁₇H₁₄O₂) demonstrate fused conjugation systems for improved electron density distribution in energy storage . Receptor Ligands: Piperazine- or piperidine-containing analogs (e.g., 7d, II) show promise in targeting adenosine A2A or histamine H3 receptors, respectively .
Research Findings and Functional Insights
- Electron Density and Reactivity : DFT studies on related sulfanylidene-containing analogs (e.g., 1f ) reveal that electron-withdrawing groups (e.g., trifluoromethoxy) enhance redox stability, a property critical for catalytic applications .
- Antioxidant and Anti-inflammatory Activity: Flavonoid-based derivatives (e.g., IIIa–IIIc) synthesized from acetophenone precursors exhibit dual antioxidant and anti-inflammatory effects, with substituent polarity modulating bioavailability .
Biological Activity
The compound 1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one , a synthetic derivative of chalcone, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C₁₂H₁₆O₄
- Molecular Weight : 224.25 g/mol
- Structure : The compound features a phenolic structure with methoxy and methoxyethoxy substituents that may influence its biological activity.
Anticancer Properties
-
Inhibition of HIF-1 Activity :
Research indicates that compounds similar to this compound can inhibit hypoxia-inducible factor 1 (HIF-1) activity. HIF-1 is crucial for tumor growth and angiogenesis under hypoxic conditions. Studies have shown that certain analogs significantly reduce HIF-1α expression in cancer cells, suggesting potential as anticancer agents . -
Cytotoxicity Against Cancer Cell Lines :
The compound has been evaluated against various cancer cell lines, demonstrating differential cytotoxicity. For instance, it showed potent activity against breast cancer and leukemia cell lines in the National Cancer Institute's 60-cell line screen . -
Mechanism of Action :
The mechanism involves downregulation of target genes associated with cell proliferation and angiogenesis, such as VEGF (vascular endothelial growth factor). In vitro assays revealed that treatment with the compound reduced VEGF mRNA levels significantly, indicating a potential pathway for its anticancer effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Key findings include:
- Hydroxyl Groups : The presence of hydroxyl groups at specific positions enhances the potency of the compound. Methylation of these groups tends to decrease activity .
- Substituent Effects : Variations in substituents on the phenyl ring can lead to significant changes in biological activity, demonstrating the importance of structural modifications for enhancing efficacy .
Data Table: Biological Activity Summary
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study 1 | 4T1 (breast cancer) | 0.35 | Inhibits HIF-1α expression |
| Study 2 | A549 (lung cancer) | <0.01 | Strong antiproliferative effect |
| Study 3 | MDA-MB-435 (melanoma) | 0.229 | Significant growth inhibition |
Case Study 1: HIF-1 Inhibition
In a study assessing the effects of various analogs on HIF-1 activity, compounds structurally related to this compound were found to significantly inhibit HIF-1α under hypoxic conditions in HEK-293T cells. Western blot analysis confirmed reduced expression levels of HIF target genes, supporting its role as a potential therapeutic agent in cancer treatment .
Case Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects against multiple cancer cell lines, revealing that the compound exhibited a remarkable GI50 value across various tests. The results indicated that it effectively inhibited the growth of over 70% of evaluated cancer cell lines, showcasing its broad-spectrum anticancer potential .
Q & A
Q. What are the optimized synthetic routes for 1-[3-Methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-one, and how do reaction conditions influence yield?
Answer: The synthesis typically involves protection/deprotection strategies for phenolic hydroxyl groups. A validated method uses methoxyethoxymethyl chloride (MEMCl) to protect the hydroxyl group of 2',4'-dihydroxyacetophenone in acetone with potassium carbonate under reflux (72% yield) . Alternative routes include Claisen-Schmidt condensation with aldehydes in ethanol using KOH as a base, as seen in analogous compounds . Key factors affecting yield:
- Solvent polarity : Acetone or acetonitrile enhances reactivity for nucleophilic substitution.
- Catalyst/base : K₂CO₃ is preferred over NaOH for milder conditions.
- Temperature : Reflux (~60°C) balances reaction rate and side-product formation.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
Answer:
- ¹H/¹³C NMR : Identify substituent positions via chemical shifts. For example, the acetyl group (δ ~2.5 ppm in ¹H NMR; ~200 ppm in ¹³C NMR) and methoxy/methoxyethoxy signals (δ ~3.3–4.1 ppm) .
- X-ray crystallography : Resolve steric effects of the 2-methoxyethoxy group (e.g., torsion angles ~60–70°) .
- HRMS : Confirm molecular weight (C₁₂H₁₆O₅; exact mass 252.10) and rule out impurities .
Q. What are the common reactivity patterns of this compound in organic transformations?
Answer:
- Friedel-Crafts acylation : Reacts with acyl chlorides (e.g., acetyl chloride) under AlCl₃ catalysis to form poly-substituted aromatic ketones .
- Reduction : Sodium borohydride reduces the ketone to a secondary alcohol, useful for derivatization .
- Oxidation : Chromium-based oxidants convert the methoxyethoxy group to carboxylic acids, though over-oxidation risks exist .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and regioselectivity of reactions involving this compound?
Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) model:
- Electron density distribution : The methoxyethoxy group donates electron density via resonance, activating the para-position for electrophilic substitution .
- Reaction barriers : Compare transition states for Friedel-Crafts vs. nucleophilic aromatic substitution to guide catalyst selection .
- Solvent effects : Simulate acetone vs. DMF environments to optimize reaction kinetics .
Q. What mechanistic insights explain its potential anti-inflammatory or PDE4 inhibitory activity?
Answer:
- Enzyme binding : Molecular docking studies suggest the methoxyethoxy group interacts with PDE4’s hydrophobic pocket via van der Waals forces, while the ketone forms hydrogen bonds with catalytic residues .
- ROS scavenging : The phenolic derivatives (after deprotection) quench free radicals via single-electron transfer, validated by ESR spectroscopy .
- SAR trends : Elongating the methoxyethoxy chain (e.g., propoxy analogs) enhances bioavailability but reduces solubility .
Q. How should researchers address contradictions in reported biological activity or synthetic yields?
Answer:
- Control experiments : Replicate synthesis under inert atmosphere to assess if oxygen promotes side reactions (e.g., oxidation of methoxy groups) .
- Batch analysis : Use HPLC to quantify impurities (e.g., residual MEMCl) that may skew bioassay results .
- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., PDE4B inhibition in human monocytes vs. murine macrophages) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
